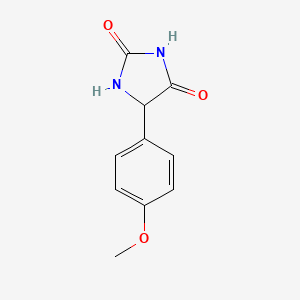
5-(4-Methoxyphenyl)imidazolidin-2,4-dion
Übersicht
Beschreibung
5-(4-Methoxyphenyl)imidazolidine-2,4-dione, also known as gabapentin or Neurontin, is a synthetic compound that was originally developed as a treatment for epilepsy. Gabapentin has since been used to treat a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, bipolar disorder, and alcohol withdrawal syndrome. In recent years, gabapentin has also been studied for its potential use in treating addiction and substance abuse disorders.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die strukturellen Merkmale von Imidazolinonderivaten, einschließlich 5-(4-Methoxyphenyl)imidazolidin-2,4-dion, haben sich als vielversprechend im Bereich der Suche nach wirksamen Antitumormitteln erwiesen. Diese Verbindungen wurden auf ihr therapeutisches Potenzial bei der Unterdrückung von Tumoren untersucht. Die Möglichkeit, die Struktur dieser Derivate zu modifizieren, ermöglicht die Optimierung ihrer Antitumoreigenschaften .
Antibakterielle und antifungale Aktivitäten
Imidazolinonderivate zeigen signifikante antibakterielle und antifungale Aktivitäten. Das Vorhandensein des Imidazolinonringsystems trägt zur Fähigkeit der Verbindung bei, das Wachstum verschiedener bakterieller und fungaler Stämme zu hemmen, was sie zu einem wertvollen Gut bei der Entwicklung neuer antimikrobieller Mittel macht .
Anti-inflammatorische und analgetische Aktivität
Die Forschung hat gezeigt, dass Imidazolinonderivate auch als Anti-inflammatorische und analgetische Mittel dienen können. Dies ist besonders relevant bei der Entwicklung neuer Medikamente zur Behandlung chronischer Schmerzen und entzündlicher Erkrankungen .
Anthelmintische Aktivität
Die anthelmintische Aktivität von Imidazolinonderivaten ist ein weiterer interessanter Bereich. Diese Verbindungen haben das Potenzial, zur Behandlung von parasitären Wurminfektionen eingesetzt zu werden und bieten eine Alternative zu aktuellen Anthelmintika .
Anti-HIV-Aktivität
Imidazolidin-2-thion- und Imidazol-2-thionderivate, die strukturell mit This compound verwandt sind, haben Anti-HIV-Aktivität gezeigt. Dies eröffnet Möglichkeiten für den Einsatz dieser Verbindungen in Anti-AIDS-Therapien .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Imidazolidinderivaten sind bemerkenswert. Diese Verbindungen können freie Radikale neutralisieren, was zu ihrem Einsatz bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten führen kann .
UV-Schutz
Derivate von Imidazolidin-2,4-dion wurden auf ihre UV-Schutzaktivität untersucht. Sie könnten potenziell als organische UV-Filter in Sonnenschutzmitteln eingesetzt werden und Schutz vor schädlicher UV-Strahlung bieten .
Tankyrase-Inhibition
Es wurde berichtet, dass einige Imidazolidinderivate eine Potenz gegen Tankyrase aufweisen, ein Enzym, das an verschiedenen zellulären Prozessen beteiligt ist, darunter die Telomer-Wartung und die Wnt-Signalübertragung. Inhibitoren von Tankyrase könnten wertvoll bei der Behandlung von Krebsarten sein, bei denen diese Signalwege dysreguliert sind .
Wirkmechanismus
Target of Action
The primary targets of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADPribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway , which is responsible for regulating cell growth and maintaining homeostasis. Inhibition of this pathway by the compound can lead to changes in cellular processes, making it a potential target for cancer therapy .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have favorable binding energy, indicating potential good bioavailability .
Result of Action
The compound’s action results in the inhibition of TNKS-1 and TNKS-2 . This inhibition can lead to changes in the Wnt β-catenin pathway and other cellular processes, potentially making it a useful agent in cancer therapy .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCSOTJUBCFLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295358 | |
| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6617-78-3 | |
| Record name | 6617-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

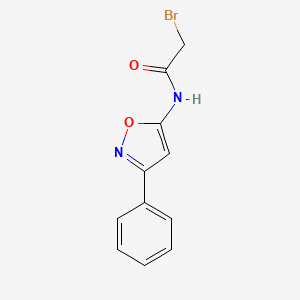


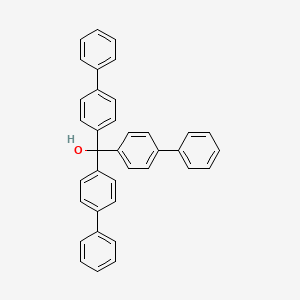
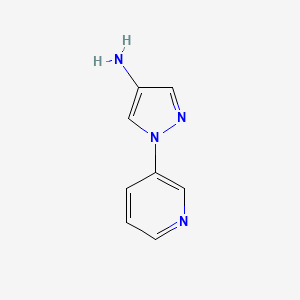
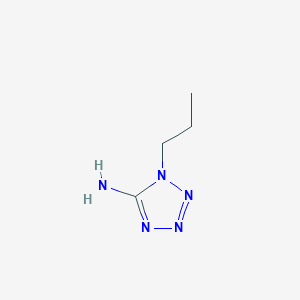
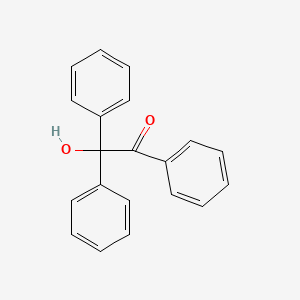
![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)
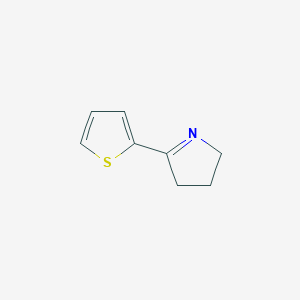
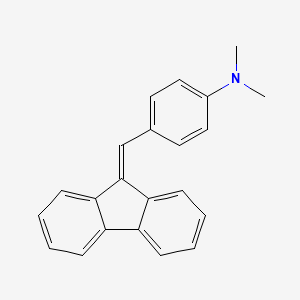


![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)
